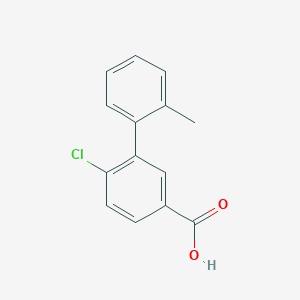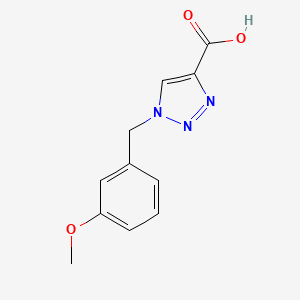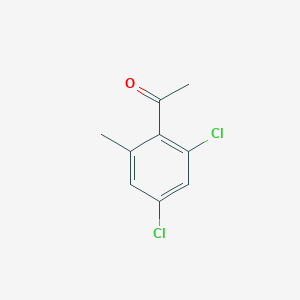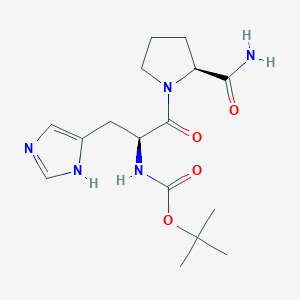![molecular formula C22H16N4S B1454792 2-((1-甲基-2-苯基-1H-吲哚-3-基)重氮基)苯并[d]噻唑 CAS No. 55773-66-5](/img/structure/B1454792.png)
2-((1-甲基-2-苯基-1H-吲哚-3-基)重氮基)苯并[d]噻唑
描述
“2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole” is a chemical compound with a complex structure that includes an indole nucleus. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . The specific molecular structure of “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole” is not detailed in the retrieved information.科学研究应用
癌症治疗
吲哚衍生物已被发现是用于治疗癌细胞的具有生物活性的化合物 . 它们在细胞生物学中起着重要作用,近年来,由于其在癌症治疗中的潜力而受到越来越多的关注 .
抗菌活性
吲哚衍生物,包括所讨论的化合物,已显示出作为抗菌剂的潜力 . 它们可以有效地对抗多种微生物,为开发新的抗菌药物提供了有希望的途径 .
抗炎和镇痛活性
含有苯并噻唑的化合物,例如该化合物,已被评估其体内抗炎和镇痛活性 . 这表明其在以炎症和疼痛为特征的疾病治疗中的潜在应用 .
各种疾病的治疗
吲哚衍生物已用于治疗人体内的各种疾病 . 这种广谱活性使它们在药物化学领域具有价值 .
抗病毒活性
吲哚衍生物已显示出作为抗病毒剂的潜力 . 它们已被发现抑制某些病毒的活性,表明其在抗病毒治疗中的潜在应用 .
抗氧化活性
未来方向
Indole derivatives have immense potential for therapeutic applications due to their diverse biological activities . Therefore, further exploration and development of “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole” and similar compounds could be a promising direction for future research.
作用机制
Target of Action
The compound “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole”, also known as “1-Methyl-2-phenyl-3-(benzothiazol-2-ylazo)-1H-indole”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
The effects of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization . These effects can lead to significant changes in cellular behavior and function, making 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives have been shown to bind to multiple receptors with high affinity, leading to modulation of their activity . Additionally, these compounds can inhibit or activate specific enzymes, resulting in altered biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. Indole derivatives have been reported to exhibit varying degrees of stability and degradation, which can influence their long-term effects on cells and tissues . Understanding these temporal effects is crucial for optimizing the use of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these processes is essential for optimizing the delivery and efficacy of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1,3-benzothiazol-2-yl-(1-methyl-2-phenylindol-3-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4S/c1-26-18-13-7-5-11-16(18)20(21(26)15-9-3-2-4-10-15)24-25-22-23-17-12-6-8-14-19(17)27-22/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMKSSZMOPVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743285 | |
| Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55773-66-5 | |
| Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




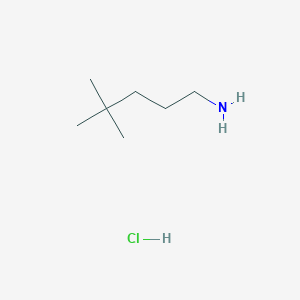
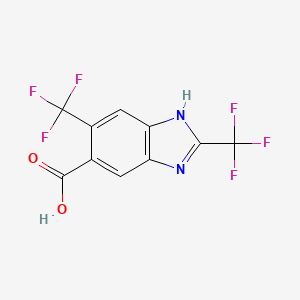
![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)


